

# The Discovery and Development of AHPC-based VHL Ligands: A Technical Guide

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## Compound of Interest

Compound Name: (S,R,S)-AHPC-PEG2-NH2  
dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of (S,R,S)-AHPC-based ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. A critical component in the development of Proteolysis Targeting Chimeras (PROTACs), these ligands have revolutionized targeted protein degradation. This guide details the underlying biological pathways, experimental protocols for ligand characterization, and quantitative binding data to inform rational drug design and development.

## Introduction to VHL and AHPC-based Ligands

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[1][2] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1 $\alpha$ ) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[3][4] The discovery that small molecules could be designed to bind to VHL and recruit it to new protein targets has been a significant breakthrough in the field of targeted protein degradation.[5][6]

(S,R,S)-AHPC ((S)-1-(2-((4-(4-chlorophenyl)thiazol-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethyl-1-oxopropan-2-amine), also known as VH032-NH2, is a derivative of the well-characterized VHL ligand, VH032.[7] These ligands mimic the hydroxylated proline residue of HIF-1 $\alpha$ , allowing them to bind to the substrate recognition pocket of VHL.[8] This characteristic makes them

ideal for incorporation into PROTACs, which are heterobifunctional molecules that link a target protein ligand to an E3 ligase ligand.[7] By inducing the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, AHPC-based PROTACs can trigger the ubiquitination and degradation of proteins of interest.[9]

## Quantitative Data on AHPC-based VHL Ligands

The binding affinity of AHPC-based ligands and their derivatives to the VHL protein is a crucial parameter for the development of potent PROTACs. The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) of several key AHPC-based VHL ligands, as determined by various biophysical and biochemical assays.

Table 1: Binding Affinities (Kd) of AHPC-based VHL Ligands

| Ligand                        | Binding Affinity (Kd) to VHL | Measurement Method |
|-------------------------------|------------------------------|--------------------|
| VH032                         | 185 nM                       | Not Specified[1]   |
| VH101                         | 44 nM                        | Not Specified[1]   |
| VH298                         | 80 - 90 nM                   | Not Specified[10]  |
| VHL-IN-1                      | 37 nM                        | Not Specified[10]  |
| (S,R,S)-AHPC (VH032-NH2)      | -                            | -                  |
| (S,R,S)-AHPC-Me               | -                            | -                  |
| VL285                         | -                            | -                  |
| VHL Ligand 14                 | -                            | -                  |
| 3-methylisoxazole analog (11) | 0.17 $\mu$ M                 | SPR[6]             |
| Ligand 133a                   | 171 nM                       | SPR[6]             |
| Ligand 134a                   | 29 nM                        | SPR[6]             |

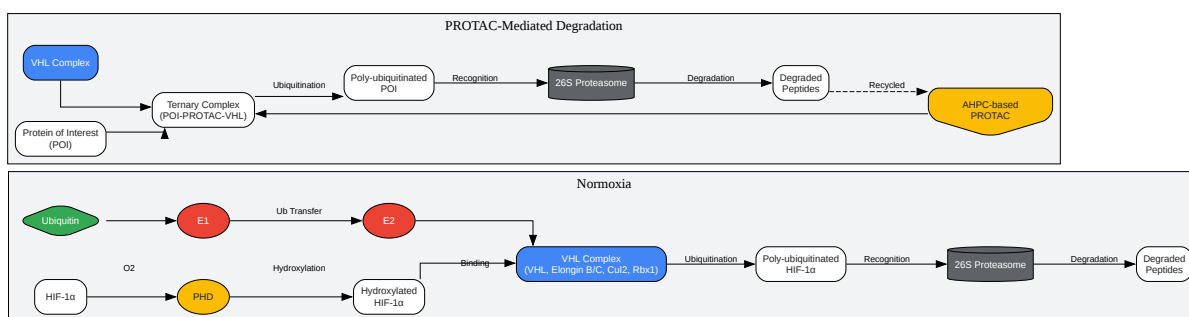
Table 2: Inhibitory Concentrations (IC50) of AHPC-based VHL Ligands

| Ligand                | IC50         | Measurement Method |
|-----------------------|--------------|--------------------|
| VH032                 | 77.8 nM      | TR-FRET[11]        |
| VH298                 | 44.0 nM      | TR-FRET[11]        |
| VH032 amine (6)       | 13.3 $\mu$ M | TR-FRET[11]        |
| Me-VH032 amine (7)    | 7.9 $\mu$ M  | TR-FRET[11]        |
| BOC-VH032 (8)         | 4.9 $\mu$ M  | TR-FRET[11]        |
| VH032 phenol (9)      | 34.0 nM      | TR-FRET[11]        |
| VH032-PEG4-amine (10) | 5.9 nM       | TR-FRET[11]        |
| MZ1 (PROTAC)          | 14.7 nM      | TR-FRET[11]        |
| VL285                 | 0.34 $\mu$ M | Not Specified[10]  |
| VHL Ligand 14         | 196 nM       | Not Specified[10]  |
| Ligand 140a           | 462 nM       | FP[6]              |

## Signaling Pathways and Experimental Workflows

### VHL-Mediated Ubiquitination and Degradation Pathway

The canonical pathway involves the oxygen-dependent hydroxylation of HIF-1 $\alpha$ , which is then recognized by the VHL E3 ligase complex, leading to its ubiquitination and degradation by the proteasome. AHPC-based PROTACs hijack this system to degrade a target protein of interest (POI).

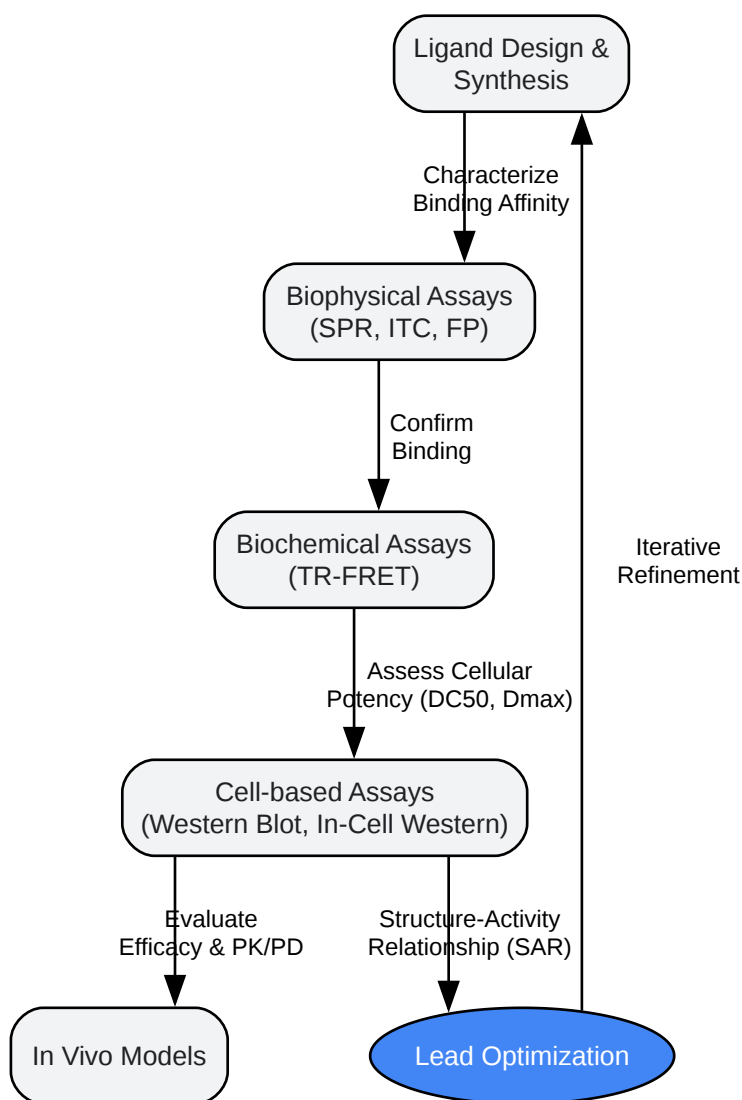


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Caption: VHL-mediated ubiquitination pathway and its hijacking by AHPC-based PROTACs.

## Experimental Workflow for AHPC-based VHL Ligand Development

The development of novel AHPC-based VHL ligands and corresponding PROTACs follows a structured workflow, from initial design to in vivo validation.



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